2-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine
Overview
Description
2-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine is a useful research compound. Its molecular formula is C9H15N3OS and its molecular weight is 213.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
They have shown anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of action
The mode of action of 1,2,4-oxadiazole derivatives in general can involve acting on various enzymes like thymidylate-syn-thase, histone deacetylase, topoisomerase II, telomerase, and thymidine phosphorylase to stop proliferation .
Biochemical pathways
1,2,4-oxadiazole derivatives can act on several pathways, potentially inhibiting telomerase activity, focal adhesion kinase inhibitors, targeting thymidylate synthase, inhibiting the b-cell lymphoma 2, inhibiting the nf-kb signaling pathway, and targeting tubulin polymerization .
Result of action
1,2,4-oxadiazole derivatives have shown potential as anti-infective and anti-cancer agents .
Biochemical Analysis
Biochemical Properties
2-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s primary amine group can act as a nucleophile, participating in nucleophilic substitution reactions with electrophiles. Additionally, the thiopyran and oxadiazole rings can form hydrogen bonds, influencing interactions with other molecules. These properties make this compound a versatile compound in biochemical research .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form hydrogen bonds and participate in nucleophilic substitution reactions allows it to interact with key biomolecules involved in these processes, leading to changes in cellular behavior .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s primary amine group can bind to specific sites on enzymes, altering their activity. Additionally, the thiopyran and oxadiazole rings can interact with DNA and RNA, influencing gene expression. These interactions contribute to the compound’s overall effects on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can impact its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical properties and cellular effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it may cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s primary amine group can be metabolized by enzymes, leading to the formation of metabolites that may have distinct biochemical properties. These interactions highlight the compound’s role in cellular metabolism and its potential impact on metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form hydrogen bonds and participate in nucleophilic substitution reactions allows it to be transported across cell membranes and distributed to specific cellular compartments. These properties are important for understanding the compound’s localization and accumulation within cells .
Properties
IUPAC Name |
2-[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS/c10-4-1-8-11-9(12-13-8)7-2-5-14-6-3-7/h7H,1-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWYVZKHZKNAPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.